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molecular formula C8H10ClNO2 B8321164 Pyridinium, 1-(ethoxycarbonyl)-, chloride CAS No. 63755-30-6

Pyridinium, 1-(ethoxycarbonyl)-, chloride

Cat. No. B8321164
M. Wt: 187.62 g/mol
InChI Key: INSLBRUELNHTIH-UHFFFAOYSA-M
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Patent
US06271378B1

Procedure details

A solution of pyridine (320 g, 4.05 mol) in acetonitrile (1600 mL) was cooled to −25° C. and treated with ethyl chloroformate (440 g, 4.05 mol) over about 0.75 hours, keeping the temperature below −15° C. A very thick slurry of the intermediate N-ethoxycarbonylpyridinium chloride salt was formed. This suspension was stirred at −30 to −15° C. for 2 hours. Triethyl phosphite (671.2 g, 4.04 mol) was then added over about 1 hour while keeping the temperature in the same range. A yellow solution results. This was allowed to warm to ambient temperature overnight and the solvent was distilled off under vacuum to a maximum temperature of 60° C. The residual oil was dissolved in dichloromethane (2000 mL) and stirred with a mixture of water (500 mL) and concentrated hydrochloric acid (20 mL) at ambient temperature for 3 hours. The phases were separated and the dichloromethane solution washed with water (500 mL) and then with a solution of 1 g potash in 500 mL water. The pH of this wash is checked after IS minutes agitation and if in the 6-8 range, the dichloromethane solution is water-washed again and the solvent is removed under vacuum to a temperature of 70° C. (oil-pump vacuum was used towards the end of the distillation) to leave 1144 g (98%) of diethyl N-ethoxycarbonyl-1,4-dihydropyridine-4-phosphonate (DHP-Phosphonate). This material was a 91:9 mixture of DHP-Phosphonate and its 1,2-isomer.
Quantity
320 g
Type
reactant
Reaction Step One
Quantity
1600 mL
Type
solvent
Reaction Step One
Quantity
440 g
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1.[Cl:7][C:8]([O:10][CH2:11][CH3:12])=[O:9]>C(#N)C>[Cl-:7].[CH2:11]([O:10][C:8]([N+:1]1[CH:6]=[CH:5][CH:4]=[CH:3][CH:2]=1)=[O:9])[CH3:12] |f:3.4|

Inputs

Step One
Name
Quantity
320 g
Type
reactant
Smiles
N1=CC=CC=C1
Name
Quantity
1600 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
440 g
Type
reactant
Smiles
ClC(=O)OCC

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below −15° C

Outcomes

Product
Name
Type
product
Smiles
[Cl-].C(C)OC(=O)[N+]1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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